REACTION_CXSMILES
|
[CH:1]([CH:3]=O)=[O:2].C(N(CC)CC)C.[CH3:12][NH:13][C:14]([NH:16][CH3:17])=[O:15]>O>[CH3:12][N:13]1[CH2:3][C:1](=[O:2])[N:16]([CH3:17])[C:14]1=[O:15]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
176 g
|
Type
|
reactant
|
Smiles
|
CNC(=O)NC
|
Name
|
|
Quantity
|
176 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
After stirring the solution at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 1000 ml glass vessel equipped with a stirrer
|
Type
|
CUSTOM
|
Details
|
to prepare a basic mixed solution (At this time
|
Type
|
CUSTOM
|
Details
|
the mixture was reacted
|
Type
|
CUSTOM
|
Details
|
to 200° C.
|
Type
|
CUSTOM
|
Details
|
over 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
while removing triethylamine and water under normal pressure
|
Type
|
DISTILLATION
|
Details
|
by distillation
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CUSTOM
|
Details
|
the obtained reaction mixture
|
Type
|
DISTILLATION
|
Details
|
was distilled under reduced pressure (105 to 107° C./0.67 to 1.33 kPa)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(N(C(C1)=O)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 217 g | |
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |